

Application Notes and Protocols for JNJ-47117096

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Compound of Interest		
Compound Name:	JNJ-47117096	
Cat. No.:	B15607168	Get Quote

Introduction

JNJ-47117096 is a potent and selective dual inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) and FMS-like Tyrosine Kinase 3 (Flt3).[1] It demonstrates significant activity in both enzymatic and cellular assays, making it a valuable tool for research in oncology and cell biology. These application notes provide detailed protocols for in vitro experiments to characterize the activity of **JNJ-47117096**.

Mechanism of Action

JNJ-47117096 primarily exerts its effects by inhibiting the kinase activity of MELK and Flt3.[1] Inhibition of MELK in cancer cells leads to stalled replication forks, DNA double-strand breaks (DSBs), and activation of the ATM-mediated DNA-damage response (DDR).[1] This cascade of events results in growth arrest and a senescent phenotype, characterized by the phosphorylation of p53, up-regulation of p21, and down-regulation of FOXM1 target genes.[1]

Quantitative Data Summary

The inhibitory activity of **JNJ-47117096** has been quantified against several kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.



Target Kinase	IC50 (nM)
MELK	23
Flt3	18
САМКІІδ	810
Mnk2	760
CAMKIIy	1000
MLCK	1000

Table 1: In vitro inhibitory activity of **JNJ-47117096** against a panel of kinases. Data sourced from MedChemExpress.[1]

In cellular assays, **JNJ-47117096** suppresses the proliferation of Flt3-driven Ba/F3 cells with an IC50 of 1.5 μ M in the absence of IL-3.[1]

Experimental Protocols

Protocol 1: MELK Enzymatic Assay (Radioactive Filter Binding)

This protocol details the procedure to measure the in vitro kinase activity of MELK and its inhibition by **JNJ-47117096** using a radioactive filter binding assay.[1]

Materials:

- Recombinant human MELK (residues 1-340)
- ATP (Adenosine triphosphate)
- y-33P-ATP
- Biotinylated ZIP-tide peptide substrate (Biotin-KKLNRTLSFAEPG)
- Reaction Buffer: 25 mM Tris pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM EGTA, 0.1% Triton X-100

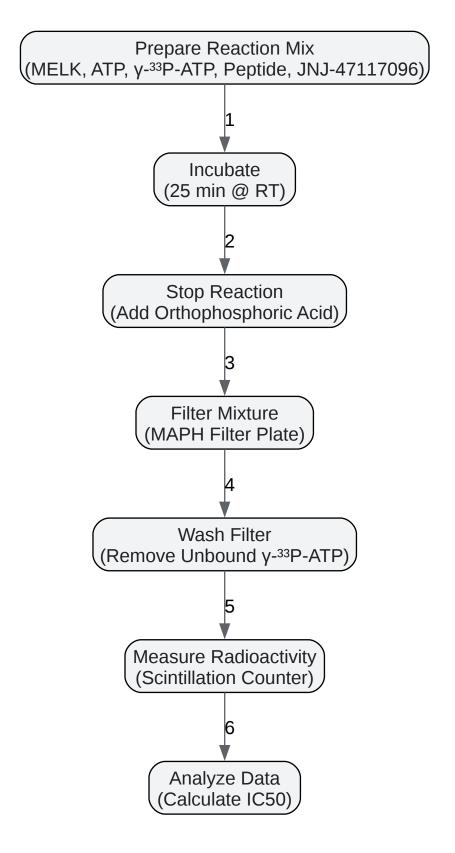


- JNJ-47117096 (dissolved in DMSO)
- 2% Orthophosphoric acid
- MAPH filter plate
- Scintillation counter

Procedure:

- Prepare a reaction mixture in a 384-well plate. Each 30 μL reaction should contain:
 - 1.25 nM MELK enzyme
 - 10 μM ATP
 - 6.7 μCi/mL y-³³P-ATP
 - 3 μM biotinylated ZIP-tide peptide
 - Varying concentrations of JNJ-47117096 (or DMSO for control)
 - \circ Reaction Buffer to a final volume of 30 μ L.
- Incubate the plate at room temperature for 25 minutes to allow the kinase reaction to proceed.
- Stop the reaction by adding 40 μL of 2% orthophosphoric acid to each well.
- Transfer the reaction mixture to a MAPH filter plate to separate the phosphorylated peptide from unbound ATP.
- Wash the filter plate to remove unbound radioactivity.
- Measure the radioactivity retained on the filter using a scintillation counter.
- Calculate the percentage of inhibition for each concentration of JNJ-47117096 relative to the DMSO control and determine the IC50 value.





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Workflow for the MELK Enzymatic Assay.



Protocol 2: Flt3-Driven Cellular Proliferation Assay

This protocol describes a cell-based assay to determine the effect of **JNJ-47117096** on the proliferation of Ba/F3 cells engineered to express Flt3.[1]

Materials:

- Ba/F3-Flt3 cell line
- Cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Interleukin-3 (IL-3)
- JNJ-47117096 (dissolved in DMSO)
- Alamar Blue solution
- 384-well plates (black, clear bottom)
- Fluorescence plate reader

Procedure:

- Culture Ba/F3-Flt3 cells in appropriate medium. For the experiment, wash cells to remove any residual IL-3.
- Using a liquid handler or multichannel pipette, dispense 100 nL of JNJ-47117096 (at various concentrations) or DMSO (vehicle control) into the wells of a 384-well plate.
- Prepare a suspension of Ba/F3-Flt3 cells and add 20,000 cells per well.
- For the control condition (to confirm Flt3-driven proliferation), add 10 ng/mL of IL-3 to a set of wells. For the experimental condition, do not add IL-3.
- Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
- Add Alamar Blue solution to each well according to the manufacturer's instructions.
- Incubate for an additional 4 hours at 37°C.

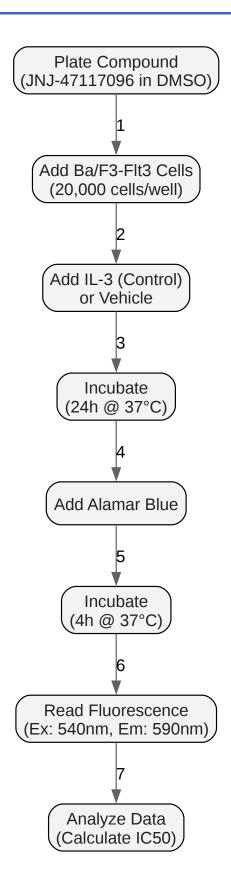
Methodological & Application





- Measure the fluorescent intensity using a plate reader with an excitation wavelength of 540 nm and an emission wavelength of 590 nm.
- Calculate the cell viability as a percentage relative to the DMSO control and determine the IC50 value in the absence of IL-3.





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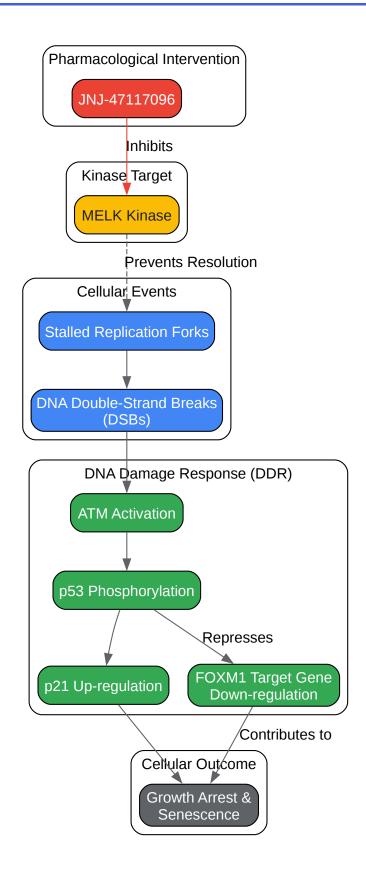
Workflow for the Flt3 Cellular Proliferation Assay.



Signaling Pathway

JNJ-47117096-mediated inhibition of MELK activates a DNA damage response pathway. The diagram below illustrates the key events in this signaling cascade.





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Signaling pathway activated by MELK inhibition.



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References

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